molecular formula C16H12N2OS B11796993 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile

Cat. No.: B11796993
M. Wt: 280.3 g/mol
InChI Key: LCRMBVHFYPHHRD-UHFFFAOYSA-N
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Description

3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the annulation of the thiazine ring to a pre-existing aromatic system. One common method involves the reaction of 2-aminobenzonitrile with p-tolyl isothiocyanate under basic conditions, followed by cyclization with an appropriate oxidizing agent . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with molecular targets such as enzymes. For example, its inhibition of topoisomerase II alpha disrupts the enzyme’s ability to manage DNA topology during replication, leading to cell death in rapidly dividing cancer cells . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]thiazines

Uniqueness

3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which can influence its reactivity and biological activity. Compared to other thiazine derivatives, this compound may offer distinct advantages in terms of selectivity and potency in its applications .

Properties

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

4-(4-methylphenyl)-3-oxo-1,4-benzothiazine-7-carbonitrile

InChI

InChI=1S/C16H12N2OS/c1-11-2-5-13(6-3-11)18-14-7-4-12(9-17)8-15(14)20-10-16(18)19/h2-8H,10H2,1H3

InChI Key

LCRMBVHFYPHHRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CSC3=C2C=CC(=C3)C#N

Origin of Product

United States

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